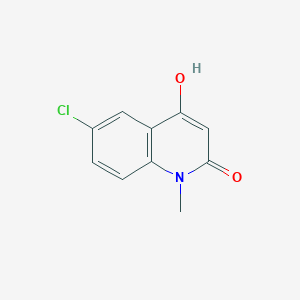

6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one

Description

Historical Perspectives and Significance of the 4-Hydroxy-2(1H)-Quinolinone Scaffold in Academic Research

The 4-hydroxy-2(1H)-quinolinone scaffold is a core structural motif found in numerous natural products and synthetic compounds, recognized as a "privileged structure" in drug discovery. mdpi.com This recognition stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. mdpi.comresearchgate.net Historically, research into this scaffold has revealed its presence in alkaloids and its association with a wide spectrum of biological effects, including antibacterial, anti-inflammatory, anticancer, and neuroprotective properties. mdpi.comresearchgate.net

The versatility of the 4-hydroxy-2(1H)-quinolinone core has made it a focal point for synthetic chemists and medicinal chemists for decades. researchgate.netresearchgate.net Its unique chemical architecture allows for modifications at various positions, enabling the generation of large libraries of derivatives for biological screening. nih.govresearchgate.net This has led to the development of numerous compounds with potential therapeutic applications, solidifying the scaffold's importance in medicinal chemistry. nih.govnih.gov The continuous exploration of this scaffold is driven by the quest for new and more effective therapeutic agents. researchgate.net

Structural Classification and Unique Features of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one within Quinolinone Chemistry

This compound, with the chemical formula C10H8ClNO2 and a molecular weight of 209.63 g/mol , belongs to the class of substituted 4-hydroxy-2(1H)-quinolinones. synblock.com Its structure is characterized by a bicyclic quinolinone core.

Key structural features distinguish this specific molecule:

Quinolinone Core: A fused benzene (B151609) and pyridinone ring system.

4-Hydroxy Group: This group can exist in tautomeric equilibrium with a 4-keto form, influencing its chemical reactivity and biological interactions.

2-Oxo Group: A carbonyl group at the 2-position of the pyridinone ring.

1-Methyl Group: A methyl substituent on the nitrogen atom of the pyridinone ring.

6-Chloro Group: A chlorine atom attached to the 6-position of the benzene ring. This halogen substituent can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. nih.gov

The presence and position of these substituents create a unique electronic and steric profile that dictates its chemical behavior and potential biological targets.

| Property | Value |

| Chemical Formula | C10H8ClNO2 |

| Molecular Weight | 209.63 g/mol |

| CAS Number | 54675-25-1 |

Overview of Current Research Landscape and Key Academic Challenges

The current research landscape for quinolinone derivatives, including this compound, remains active and multifaceted. Academic research continues to focus on several key areas:

Novel Synthetic Methodologies: Developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of the quinolinone scaffold and its derivatives is an ongoing challenge. mdpi.commdpi.com This includes the exploration of new catalysts and reaction conditions. nih.gov

Exploration of Biological Activities: Researchers are continuously screening quinolinone derivatives against a wide array of diseases. A significant challenge is to identify compounds with high potency and selectivity for specific biological targets to minimize off-target effects. mdpi.com

Structure-Activity Relationship (SAR) Studies: A crucial aspect of current research is to understand how different substituents on the quinolinone core influence biological activity. nih.gov These studies are essential for the rational design of new and more effective drug candidates.

Elucidation of Mechanisms of Action: For biologically active quinolinone compounds, a key challenge is to determine their precise molecular mechanisms of action. Understanding how these compounds interact with their biological targets at the molecular level is critical for their further development.

The primary academic challenges lie in overcoming issues such as drug resistance and the need for improved pharmacokinetic profiles of potential drug candidates based on this scaffold. nih.gov The synthesis of complex, polysubstituted quinolines with high yields and selectivity also remains an area of active investigation. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-hydroxy-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-8-3-2-6(11)4-7(8)9(13)5-10(12)14/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLANGXIPXBEEJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 4 Hydroxy 1 Methylquinolin 2 1h One and Its Derivatives

Classical and Named Reactions in Quinolinone Synthesis Relevant to the 4-Hydroxy-2(1H)-one Core

Gould-Jacobs and Conrad-Limpach Pathways

The Gould-Jacobs reaction is a widely utilized method for the synthesis of 4-hydroxyquinolines. nih.gov The process commences with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, which is then followed by a thermal cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline intermediate. Subsequent saponification and decarboxylation afford the desired 4-hydroxyquinoline (B1666331). wikipedia.org For the synthesis of a 6-chloro-substituted quinolinone, 4-chloroaniline (B138754) would be the appropriate starting material. The reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.orgwikipedia.org The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines. Typically, lower temperatures favor the formation of a β-aminoacrylate, which upon cyclization yields the 4-hydroxyquinoline. quimicaorganica.org Higher temperatures, on the other hand, tend to produce a β-ketoanilide that cyclizes to the 2-hydroxyquinoline (B72897) isomer. The use of an inert, high-boiling solvent such as mineral oil can significantly improve the yields of the cyclization step. wikipedia.org

| Reaction | Starting Materials | Key Intermediates | Product | Ref. |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Anilidomethylenemalonic ester | 4-Hydroxy-3-carboalkoxyquinoline | wikipedia.org |

| Conrad-Limpach | Aniline, β-ketoester | Schiff base/β-aminoacrylate | 4-Hydroxyquinoline | wikipedia.orgwikipedia.org |

Biere-Seelen and Dieckmann Condensations

The Biere-Seelen synthesis is a method for producing quinolin-4-ones that begins with the Michael addition of a methyl anthranilate to dimethyl acetylenedicarboxylate. The resulting enaminoester then undergoes cyclization in the presence of a strong base to form the quinolin-4-one ring system. nih.gov

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-ketoester. In the context of quinolinone synthesis, a diester derived from an anthranilic acid derivative can be cyclized to afford a dihydroquinolinone, which can then be oxidized to the corresponding quinolin-4-one. mdpi.com This method is particularly useful for the formation of five- or six-membered rings. researchgate.net

| Reaction | Starting Materials | Key Features | Product | Ref. |

| Biere-Seelen | Methyl anthranilate, Dimethyl acetylenedicarboxylate | Michael addition followed by base-catalyzed cyclization | Quinolin-4-one derivative | nih.gov |

| Dieckmann Condensation | Diester of an anthranilic acid derivative | Intramolecular base-catalyzed condensation | Dihydroquinolinone (oxidized to quinolin-4-one) | mdpi.com |

Snieckus and Camps Annulations

The Snieckus annulation provides a route to 3-substituted quinolin-4-ones. This method involves the condensation of an anthranilic acid amide with a ketone to form an imine, which is then cyclized in the presence of a strong base like lithium diisopropylamide (LDA). nih.gov This approach is advantageous due to the availability of a wide range of substituted anthranilic acid amides and the relatively mild conditions of the base-promoted cyclization.

The Camps cyclization is a versatile reaction that can yield either quinolin-2-ones or quinolin-4-ones from N-(2-acylaryl)amides, depending on the reaction conditions and the structure of the substrate. The reaction proceeds via a base-catalyzed intramolecular aldol-type condensation. The use of a strong base generally favors the formation of the quinolin-4-one product. nih.gov

| Reaction | Starting Materials | Key Features | Product | Ref. |

| Snieckus Annulation | Anthranilic acid amide, Ketone | Base-promoted cyclization of an intermediate imine | 3-Substituted quinolin-4-one | nih.gov |

| Camps Cyclization | N-(2-acylaryl)amide | Base-catalyzed intramolecular cyclization | Quinolin-2-one or Quinolin-4-one | nih.gov |

Friedländer and Pfitzinger Cyclizations

The Friedländer synthesis is a straightforward method for preparing quinolines by the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. wikipedia.org The reaction can be catalyzed by either acids or bases. A limitation of this method can be the availability of the substituted 2-aminobenzaldehyde or 2-aminoketone starting materials. researchgate.net

The Pfitzinger reaction offers a pathway to substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The initial step involves the base-catalyzed hydrolysis of isatin to an isatoic acid derivative, which then condenses with the carbonyl compound and cyclizes. A variation of this reaction, the Halberkann variant, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

| Reaction | Starting Materials | Key Features | Product | Ref. |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Acid or base-catalyzed condensation and cyclization | Substituted quinoline (B57606) | wikipedia.org |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Base-catalyzed condensation and cyclization | Quinoline-4-carboxylic acid | wikipedia.org |

Skraup and Doebner-von Miller Syntheses

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction is known to be vigorous, and moderators such as ferrous sulfate (B86663) are often added to control the reaction rate. wikipedia.org This method is generally used for the synthesis of quinolines that are unsubstituted in the pyridine (B92270) ring.

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, leading to the formation of substituted quinolines. wikipedia.org The reaction is typically catalyzed by strong acids. The mechanism is complex and is thought to involve a Michael-type addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org

| Reaction | Starting Materials | Key Features | Product | Ref. |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Vigorous reaction, often requires a moderator | Quinoline (unsubstituted in the pyridine ring) | wikipedia.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated aldehyde/ketone | Acid-catalyzed, leads to substituted quinolines | Substituted quinoline | wikipedia.org |

Knorr and Niementowski Approaches

The Knorr quinoline synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline. By carefully controlling the reaction conditions, it is possible to influence the formation of 4-hydroxyquinoline as a competing product.

The Niementowski quinoline synthesis is the reaction of an anthranilic acid with a ketone or an aldehyde to produce a 4-hydroxyquinoline. wikipedia.org The reaction generally requires high temperatures. However, modifications to the reaction conditions, such as the addition of phosphorus oxychloride or the use of polyphosphoric acid, have been developed to make the reaction more practical. wikipedia.org A modified Niementowski reaction has been reported that proceeds through an iminoketene intermediate.

| Reaction | Starting Materials | Key Features | Product | Ref. |

| Knorr Synthesis | β-Ketoanilide | Intramolecular acid-catalyzed cyclization | 2-Hydroxyquinoline (can also yield 4-hydroxyquinoline) | |

| Niementowski Synthesis | Anthranilic acid, Ketone/Aldehyde | High-temperature condensation | 4-Hydroxyquinoline | wikipedia.org |

Modern Catalyst-Mediated Transformations

The evolution of catalytic systems has revolutionized the synthesis of quinolinone cores, offering milder reaction conditions and greater functional group tolerance compared to classical methods. Both transition metals and Lewis acids have proven to be effective in mediating the intricate bond-forming events required for the construction of these heterocyclic systems.

Transition Metal-Catalyzed (e.g., Palladium, Copper, Cobalt, Silver) Reactions

Transition metals, with their versatile electronic properties and ability to facilitate various organic transformations, are at the forefront of modern synthetic strategies for quinolinones.

Palladium: Palladium catalysis is a powerful tool for the construction of the quinolinone framework. One notable application is the three-component carbonylative cyclization reaction. For instance, the synthesis of 6-chloro-2-(p-tolyl)quinolin-4(1H)-one, a structurally related compound, has been achieved through a palladium-catalyzed process involving a substituted 2-iodoaniline, a terminal alkyne, and a carbon monoxide source. mdpi.com This method highlights the efficiency of palladium in facilitating C-C and C-N bond formations in a tandem fashion to build the heterocyclic ring. mdpi.comnih.gov

Copper: Copper-catalyzed reactions have also been employed in the synthesis of quinolinone derivatives. These methods often involve domino reactions that efficiently construct the quinoline core. For example, quinoline derivatives can be obtained from enaminones and 2-bromo- or 2-iodobenzaldehydes through a copper-catalyzed sequence consisting of an aldol (B89426) reaction, C(aryl)–N bond formation, and subsequent elimination. nih.gov

Cobalt: The use of earth-abundant and cost-effective cobalt catalysts is a growing area in organic synthesis. Cobalt complexes have been shown to be effective in the synthesis of various quinolines and related N-heterocycles. rsc.org While specific applications to 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one are not extensively documented, the catalytic activity of cobalt in dehydrogenative coupling and cyclization reactions suggests its potential in accessing this scaffold from readily available precursors.

Silver: Silver catalysts have demonstrated utility in the preparation of 4-hydroxyquinolin-2(1H)-one derivatives. One innovative approach involves the silver-catalyzed incorporation of carbon dioxide with o-alkynylanilines. This method proceeds under mild conditions and provides a direct route to the 4-hydroxy-2-quinolone core. arabjchem.org Although not specifically demonstrated for the 6-chloro-1-methyl derivative, the generality of this method suggests its potential applicability.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Quinolone Derivatives

| Catalyst | Starting Materials | Product | Yield (%) | Reference |

| Palladium | 2-Iodoaniline derivative, Terminal alkyne, Fe(CO)5 | 6-chloro-2-(p-tolyl)quinolin-4(1H)-one | 62 | mdpi.com |

| Copper | Enaminone, 2-Halobenzaldehyde | Quinoline derivative | Good | nih.gov |

| Silver | o-Alkynylaniline, CO2 | 4-Hydroxyquinolin-2(1H)-one derivative | High | arabjchem.org |

Lewis Acid-Catalyzed Approaches (e.g., BiCl3)

Lewis acids offer an alternative catalytic strategy for the synthesis of quinolinone scaffolds, often promoting cyclization reactions under mild conditions. Bismuth(III) chloride (BiCl3) has emerged as a particularly effective, non-toxic, and inexpensive Lewis acid catalyst for this purpose.

A notable green chemistry approach utilizes BiCl3 in combination with microwave irradiation for the synthesis of 4-hydroxy-2-quinolone analogues. nih.govbohrium.comrsc.orgresearchgate.net This method involves the condensation of β-enaminones with diethyl malonate. The BiCl3 catalyst activates the carbonyl group of diethyl malonate, facilitating a nucleophilic attack by the enaminone, followed by cyclization and elimination to afford the quinolinone product. nih.gov This protocol is characterized by short reaction times, moderate to good yields (51–71%), and the use of a relatively benign solvent like ethanol. nih.gov The reusability and low toxicity of BiCl3 further enhance the green credentials of this synthetic route. research-nexus.net

Green Chemistry Principles in Quinolinone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of pharmacologically important molecules like quinolinones. This section highlights methodologies that employ alternative energy sources and environmentally benign reaction media.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating. The synthesis of 4-hydroxy-2-quinolone analogues catalyzed by BiCl3, as discussed in the previous section, is a prime example of a microwave-assisted protocol. nih.govbohrium.comrsc.orgresearchgate.net The use of microwave irradiation in this context dramatically reduces reaction times from hours to minutes, showcasing a significant improvement in energy efficiency. nih.gov This rapid and efficient heating, combined with the use of a green catalyst, exemplifies a sustainable approach to the synthesis of these heterocyclic compounds. research-nexus.net

Table 2: BiCl3-Catalyzed Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogues

| Entry | Substituent on N | Substituent on Carbocyclic Ring | Time (min) | Yield (%) | Reference |

| 1 | Benzyl | - | 10 | 62 | nih.gov |

| 2 | Phenyl | - | 8 | 71 | nih.gov |

| 3 | 4-Nitrophenyl | - | 13 | 51 | nih.gov |

| 4 | 2-Methoxyphenyl | - | 11 | 65 | nih.gov |

Metal-Free and Solvent-Free Methodologies

The development of metal-free and solvent-free synthetic methods is a key goal in green chemistry, as it minimizes waste and avoids the use of potentially toxic and expensive metal catalysts and organic solvents. While specific examples for the direct synthesis of this compound under these conditions are not prevalent, the broader field of quinoline synthesis has seen significant advances in this area. mdpi.comresearchgate.net For instance, microwave-assisted, solvent-free synthesis of quinazolinones, a related class of N-heterocycles, has been successfully achieved using commercially available copper catalysts. nih.gov These approaches often involve the neat reaction of starting materials under microwave irradiation, which provides the necessary energy for the transformation without the need for a solvent. oatext.com The extension of these principles to the synthesis of the target quinolinone is an area of ongoing research.

Regioselective Functionalization and Derivatization Strategies

The strategic modification of the this compound core is pivotal for the development of novel compounds with tailored properties. This section outlines key synthetic transformations, including halogenation, N-substitution, C-3 functionalization, and the construction of fused polycyclic systems.

Synthesis of Halogenated Quinolinones at Position 6 (e.g., 6-Chloro-4-hydroxy-2-quinolone)

The introduction of a chlorine atom at the C-6 position of the 4-hydroxy-2-quinolone scaffold is a critical step in the synthesis of the target compound and its derivatives. A common and effective strategy involves a cyclocondensation reaction. One established method begins with appropriately substituted anilines. For instance, the Gould-Jacobs reaction can be employed, where a substituted aniline, such as 4-chloroaniline, is reacted with a malonic acid derivative, typically diethyl malonate, followed by thermal cyclization at high temperatures. This sequence first forms an anilinomethylenemalonate intermediate, which then undergoes ring closure to afford the desired 6-chloro-4-hydroxy-2-quinolone. nih.gov

Another versatile approach utilizes isatoic anhydrides as starting materials. Specifically, 5-chloroisatoic anhydride (B1165640) can be used as a precursor. The synthesis involves the reaction of this anhydride with a suitable carbon source for the formation of the quinolinone ring. nih.gov This method offers a regioselective route to the 6-chloro substituted quinolinone core.

The following table summarizes a synthetic approach to a 6-chloro-4-hydroxy-2-quinolone derivative:

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-chloroaniline | Diethyl malonate, p-toluenesulfonic acid, Dowtherm A, 250 °C | 6-Chloro-4-hydroxy-2-quinolone | nih.gov |

| 5-Chloroisatoic anhydride | Methyl iodide, N,N-diisopropylethylamine (DIPEA), DMAC | 6-Chloro-1-methyl-2H-benzo[d] nih.govscialert.netoxazine-2,4(1H)-dione | nih.gov |

Introduction of N-Substituents (e.g., 1-Methyl)

The incorporation of a methyl group at the N-1 position of the quinolinone ring is a key modification that influences the compound's physical and biological properties. This N-alkylation can be achieved at different stages of the synthetic sequence.

One strategy involves the direct alkylation of the pre-formed 6-chloro-4-hydroxy-2-quinolone. This is typically carried out using an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The basic conditions facilitate the deprotonation of the nitrogen atom, which then acts as a nucleophile to attack the alkylating agent.

Alternatively, the N-methyl group can be introduced at an earlier stage. For example, starting with N-methyl-4-chloroaniline and reacting it with diethyl malonate in a Conrad-Limpach or Knorr-type synthesis would directly yield this compound. Another approach involves the N-alkylation of a precursor like 5-chloroisatoic anhydride with methyl iodide, using a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylacetamide (DMAC), to form N-methylated isatoic anhydride, which is then further reacted to form the quinolinone ring system. nih.gov

| Precursor | Alkylating Agent | Base/Solvent | Product | Reference |

| 6-Chloro-4-hydroxy-2-quinolone | Methyl iodide | K2CO3 / DMF | This compound | General Method |

| 5-Chloroisatoic anhydride | Methyl iodide | DIPEA / DMAC | 6-Chloro-1-methyl-2H-benzo[d] nih.govscialert.netoxazine-2,4(1H)-dione | nih.gov |

C-3 Functionalization via Mannich Reaction and other Additions

The C-3 position of the 4-hydroxy-2-quinolone ring is highly activated and susceptible to electrophilic substitution, making it a prime site for functionalization.

Mannich Reaction: The Mannich reaction is a powerful tool for introducing aminomethyl groups at the C-3 position. This three-component condensation involves the reaction of the quinolinone, formaldehyde, and a primary or secondary amine. While specific examples for this compound are not extensively detailed in readily available literature, the general reactivity of 4-hydroxy-2-quinolones suggests its applicability. nih.govoarjbp.com The reaction typically proceeds under mild conditions and provides access to a variety of 3-(aminomethyl) derivatives, which are valuable intermediates for further synthetic transformations.

Other Addition Reactions: The nucleophilic character of the C-3 position allows for a range of other addition reactions. For instance, acylation at this position can be achieved. A reported synthesis involves the condensation of 6-chloro-1-methyl-2H-benzo[d] nih.govscialert.netoxazine-2,4(1H)-dione with the sodium salt of a long-chain fatty acid methyl ester, facilitated by a strong base like sodium hydride (NaH) in dimethylformamide (DMF), to yield 3-acyl-6-chloro-4-hydroxy-1-methylquinolin-2(1H)-ones. nih.gov

Furthermore, the synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides has been reported, highlighting another avenue for C-3 functionalization. mdpi.com This involves the reaction of the 6-chloro-4-hydroxy-2-quinolone core with an appropriate isocyanate or a related reagent to introduce the carboxamide functionality.

| Starting Material | Reagents | Product Type | Reference |

| 6-Chloro-1-methyl-2H-benzo[d] nih.govscialert.netoxazine-2,4(1H)-dione | Methyl decanoate, NaH, DMF | 6-Chloro-3-decanoyl-4-hydroxy-1-methylquinolin-2(1H)-one | nih.gov |

| 6-Chloro-4-hydroxy-2-quinolone | Substituted anilines, coupling agents | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | mdpi.com |

Synthesis of Polycyclic Systems Incorporating the Quinolinone Moiety

The this compound scaffold serves as an excellent building block for the construction of more complex, polycyclic systems. These fused heterocyclic systems often exhibit interesting biological activities.

Pyrano[3,2-c]quinolones: One of the most common polycyclic systems derived from 4-hydroxy-2-quinolones are pyrano[3,2-c]quinolones. These can be synthesized through various methods. A one-pot, three-component reaction between a 4-hydroxy-1-methylquinolin-2(1H)-one, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate, often catalyzed by a base, is a widely used and efficient method. nih.gov Another approach involves an acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols, which can proceed via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form the pyrano[3,2-c]quinolone core. scialert.netresearchgate.net While these examples often use the non-chlorinated analogue, the methodology is generally applicable to substituted quinolinones.

Furo[3,2-c]quinolones: Similar to the pyrano analogues, furo[3,2-c]quinolones can also be synthesized from 4-hydroxy-1-methylquinolin-2(1H)-one. An acid-catalyzed reaction with specific propargylic alcohols can lead to a Friedel–Crafts-type alkylation and a subsequent 5-exo-dig ring closure to afford the furo[3,2-c]quinolone structure. scialert.netresearchgate.net

Pyrimido[4,5-b]quinolines: The quinolinone ring can also be annulated with a pyrimidine (B1678525) ring to form pyrimido[4,5-b]quinoline derivatives. These are often synthesized through multicomponent reactions. For example, the reaction of a 6-aminouracil (B15529) derivative, an aldehyde, and a 1,3-dicarbonyl compound can lead to the formation of the pyrimido[4,5-b]quinoline core. nih.gov While direct synthesis from this compound is less common, derivatives of this quinolinone can be used as precursors in multi-step syntheses. scialert.net

Other Polycyclic Systems: The reactivity of the quinolinone scaffold allows for the synthesis of a variety of other fused systems. For instance, reaction with appropriate reagents can lead to the formation of oxazolo[4,5-b]quinolinones and thiazolo[4,5-b]quinolinones, further expanding the chemical diversity of this class of compounds.

| Quinolinone Derivative | Reaction Type | Fused Ring System | Reference |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Three-component reaction with aldehyde and malononitrile | Pyrano[3,2-c]quinoline | nih.gov |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Acid-catalyzed reaction with propargylic alcohol | Furo[3,2-c]quinoline | scialert.netresearchgate.net |

| 6-Aminouracil, aldehyde, dimedone | Multicomponent reaction | Pyrimido[4,5-b]quinoline | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 4 Hydroxy 1 Methylquinolin 2 1h One

Tautomerism and Isomerism within the 4-Hydroxy-2(1H)-Quinolinone System

The 4-hydroxy-2(1H)-quinolone core of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one can theoretically exist in several tautomeric forms. arabjchem.orgresearchgate.net However, extensive spectroscopic, thermochemical, and computational studies have shown that the equilibrium is primarily dominated by the 4-hydroxy-2(1H)-quinolone (keto) and 2,4-dihydroxyquinoline (enol) forms. arabjchem.orgresearchgate.net

For the broader class of 4-hydroxy-2(1H)-quinolones, the keto tautomer is generally favored, a preference that has been confirmed by X-ray crystallography and NMR spectroscopy in both solid and solution states. researchgate.net The stability of the keto form is attributed to the amide resonance within the pyridinone ring. Theoretical calculations, including Density Functional Theory (DFT), have been employed to investigate the tautomeric preferences of various substituted 4-hydroxyquinolines. researchgate.net These studies often indicate that the keto form is the more stable tautomer. researchgate.net While the enol form is less stable, its transient existence is crucial for understanding certain substitution reactions at the 4-position. nih.govacs.org

Electrophilic Aromatic Substitution Reactions

While specific studies on this compound are not extensively detailed in the provided context, related quinoxalinone syntheses have involved nitration and reduction steps on a chlorinated aniline (B41778) precursor, highlighting the feasibility of such transformations on a chlorinated aromatic ring. researchgate.net Generally, electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be expected to occur on the benzene (B151609) portion of the molecule, with the precise location of substitution depending on the reaction conditions and the combined directing effects of the existing substituents.

Nucleophilic Addition and Substitution Reactions

The 4-hydroxy-2(1H)-quinolone scaffold is reactive towards various nucleophiles. ias.ac.in The 4-position, in particular, can be a site for nucleophilic attack, often facilitated by the conversion of the hydroxyl group into a better leaving group, such as a chloro group. For instance, chlorination of 4-hydroxyquinolin-2-ones with reagents like phosphorus oxychloride yields 4-chloro-2(1H)-quinolones. mdpi.comresearchgate.net This chloro derivative is then a versatile precursor for a range of nucleophilic substitution reactions.

Nucleophiles such as amines, thiols, and azide (B81097) ions can displace the chloro group to introduce new functionalities at the 4-position. mdpi.comresearchgate.netresearchgate.net The general mechanism for these reactions is typically a nucleophilic aromatic substitution (SNAr) process, which is well-documented for related heterocyclic systems like 2,4-dichloroquinazolines. mdpi.com The reactivity of the C4 position is enhanced by the electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom in the heterocyclic ring.

Oxidative and Reductive Transformations

The 4-hydroxy-2(1H)-quinolone system can participate in both oxidative and reductive reactions. The phenolic hydroxyl group can be susceptible to oxidation. For example, 4-hydroxy-1-methyl-2(1H)-quinolone has been used as a nucleophile in the electrochemical oxidation of catechols. Furthermore, ceric ammonium (B1175870) nitrate (B79036) has been employed to mediate oxidative cycloadditions of 1,3-dicarbonyl compounds, including 4-hydroxy-1-methyl-2(1H)-quinolone, to conjugated systems.

Reductive transformations can also occur. The reduction of a nitro group to an amino group on a related quinoxalinone derivative has been reported as a key step in its synthesis. researchgate.net For this compound, the carbonyl group could potentially be reduced, or under forcing conditions, the chloro substituent could be removed via reductive dehalogenation.

Rearrangement Reactions

While specific rearrangement reactions involving this compound are not extensively documented, the broader class of quinolones can undergo various molecular rearrangements. For instance, the synthesis of certain 2-alkyl-4(1H)-quinolone N-oxides involves a rearrangement step. uni-konstanz.de The potential for rearrangements in the 6-chloro derivative would depend on the specific reaction conditions and the introduction of functionalities that could facilitate such transformations.

Formation of Heterocyclic Fused Systems

The 4-hydroxy-2(1H)-quinolone scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. nih.govarabjchem.orgnih.govresearchgate.net The reactive sites at the 3- and 4-positions allow for the annulation of additional rings. For example, reactions with bifunctional reagents can lead to the formation of pyrano-, furo-, or pyrazolo-fused quinolones. arabjchem.orgnih.gov

A laccase-catalyzed domino reaction of 4-hydroxy-2(1H)-quinolone with catechols leads to the synthesis of benzofuro[3,2-c]quinolin-6(5H)-ones. arabjchem.org This reaction proceeds through a series of intermolecular and intramolecular additions. arabjchem.org Similarly, reactions with malononitrile (B47326) and aldehydes can yield pyrano[3,2-c]quinolin-5(6H)-one derivatives. arabjchem.org The presence of the 6-chloro substituent in this compound would likely be retained during these fusion reactions, providing a handle for further synthetic modifications on the resulting fused systems.

Intermolecular and Intramolecular Cyclization Pathways

The synthesis of the 4-hydroxy-2(1H)-quinolone core itself often involves an intramolecular cyclization step. arabjchem.org A common method is the Conrad-Limpach cyclization, which involves the thermal cyclization of an anilinocrotonate. uni-konstanz.de Another approach is the intramolecular cyclization of malonic acid monophenyl amides using reagents like polyphosphoric acid (PPA) or Eaton's reagent. arabjchem.org For this compound, a plausible synthetic route would involve the cyclization of a suitably substituted N-methylaniline derivative.

Furthermore, the 4-hydroxy-2(1H)-quinolone can be a substrate for intermolecular cyclization reactions. For instance, the reaction of 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]-quinolin-2(1H)-one with various nucleophiles leads to the formation of new heterocyclic rings through intermolecular attack followed by cyclization. ias.ac.in Intramolecular SNAr reactions have also been observed in related systems, where a nucleophilic group on a side chain displaces a leaving group on the heterocyclic core to form a new fused ring. nih.gov

Spectroscopic and Advanced Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Detailed experimental ¹H NMR and ¹³C NMR spectral data for 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one are not widely available in the cited public literature. However, the analysis of closely related quinolinone structures provides a basis for predicting the expected chemical shifts and coupling constants. For instance, in similar quinolinone skeletons, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, while the N-methyl group would present as a singlet further upfield. In the ¹³C NMR spectrum, the carbonyl carbon (C2) would be expected at a significant downfield shift, and the carbon atoms bonded to chlorine and oxygen would also show characteristic shifts.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

Specific experimental IR and Raman spectra for this compound have not been detailed in the available research. Based on its structure, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the amide carbonyl group within the quinolinone ring, C-N stretching, C-Cl stretching, and various C=C and C-H vibrations associated with the aromatic system. A review of spectral data for the parent compound, 4-hydroxy-2(1H)-quinolone, shows characteristic bands for the hydroxyl group (~3360 cm⁻¹), the carbonyl group (~1657 cm⁻¹), and aromatic C=C bonds (~1508 cm⁻¹) researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. Solvatochromism, the change in the color of a solution with a change in solvent polarity, can reveal details about the molecule's ground and excited electronic states.

While specific UV-Vis absorption maxima and solvatochromic studies for this compound are not extensively documented, studies on similar 4-hydroxyquinolin-2-one derivatives are common researchgate.netresearchgate.net. These compounds typically exhibit significant absorption bands in the UV-A and UV-B regions due to π-π* transitions within the conjugated bicyclic system. The position of these bands can be influenced by substituents on the aromatic ring and the polarity of the solvent, which would be an expected behavior for the title compound as well nih.gov. For example, the parent 4-hydroxy-2(1H)-quinolone shows two intense bands in methanol (B129727) at 269 and 314 nm researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

A specific crystal structure for this compound has not been published in the searched literature. However, crystallographic studies on highly analogous compounds, such as 4-hydroxy-1-methylquinolin-2(1H)-one and 6-Chloro-quinolin-2(1H)-one, have been reported helsinki.finih.gov. For the non-chlorinated analog, X-ray analysis confirms the planar nature of the delocalized π-system and shows that the molecule crystallizes in the enol tautomer helsinki.fi. The crystal packing is stabilized by strong intermolecular O-H---O hydrogen bonds. In the crystal structure of 6-Chloro-quinolin-2(1H)-one, molecules are linked by N-H---O hydrogen bonds and further stabilized by aromatic π-π stacking interactions nih.gov. It is highly probable that this compound would exhibit similar intermolecular forces, including hydrogen bonding involving the hydroxyl and carbonyl groups, and potential π-π stacking.

Computational and Theoretical Studies of 6 Chloro 4 Hydroxy 1 Methylquinolin 2 1h One

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one. DFT methods are used to determine the molecule's optimized geometry, vibrational frequencies, and various electronic parameters. nih.govrsc.org

One of the most critical aspects explored through DFT is the Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgarabjchem.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgscielo.br A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the ground state. arabjchem.orgscielo.br For quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals reveals regions susceptible to electrophilic and nucleophilic attack, respectively, providing insights into their reaction mechanisms. rsc.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov This information is vital for predicting how the molecule will interact with other reagents or biological targets. nih.gov For instance, studies on similar quinolinone structures have used MEP to predict the most probable sites for nucleophilic attack. scielo.br

| Computational Method | Key Parameters Calculated | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Geometry, Vibrational Frequencies | Provides the most stable 3D structure and predicts spectroscopic (e.g., IR) data. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | HOMO Energy, LUMO Energy, Energy Gap (ΔE) | Determines chemical reactivity, kinetic stability, and sites for electron donation/acceptance. rsc.orgarabjchem.org |

| Molecular Electrostatic Potential (MEP) | Electron Density Distribution | Identifies reactive sites for electrophilic and nucleophilic attacks and potential hydrogen bonding. nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its interactions with its environment over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions. nih.govnih.gov

MD simulations are particularly useful for understanding how the quinolinone derivative interacts with biological macromolecules, such as proteins or DNA. tandfonline.com By placing the molecule in a simulated physiological environment (typically water with ions), researchers can observe its stability, flexibility, and the specific interactions it forms. mdpi.com Key metrics analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and Radius of Gyration (Rg) to measure compactness. nih.gov

Conformational analysis, often performed in conjunction with MD or quantum calculations, explores the different spatial arrangements (conformers) of the molecule and their relative energies. scielo.br For a molecule like this compound, understanding its preferred conformation is crucial, as the 3D shape dictates how it fits into the binding site of a target protein. mdpi.com Studies on related quinoline derivatives have used MD simulations to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.govtandfonline.com

In Silico Prediction of Reactivity and Reaction Pathways

Computational methods are extensively used to predict the chemical reactivity of this compound and to explore potential reaction pathways for the synthesis of its derivatives. nih.gov As established through quantum chemical calculations, reactivity descriptors derived from HOMO-LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. arabjchem.org

The tautomeric equilibrium of the 4-hydroxy-quinolin-2-one scaffold has been a subject of computational investigation. Theoretical calculations can predict the relative stability of different tautomers (e.g., the 4-hydroxy-2-oxo form versus the 2,4-dihydroxy form), which is critical for understanding its chemical behavior. arabjchem.orgresearchgate.net

Furthermore, computational tools can simulate entire reaction pathways, including the identification of transition states and the calculation of activation energies. nih.gov This allows for the in silico screening of potential reactions before they are attempted in the laboratory, saving time and resources. For example, by modeling the reaction of the quinolinone core with various electrophiles or nucleophiles, chemists can predict the most likely products and optimize reaction conditions. mdpi.com Research on related chloroquinolines has detailed various nucleophilic substitution reactions, providing a basis for predicting the reactivity of the chloro group at the C6 position. mdpi.com

Molecular Docking and Protein-Ligand Interaction Modeling for Target Exploration

Molecular docking is a premier computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. nih.gov For this compound and its derivatives, docking studies are essential for identifying potential biological targets and elucidating their mechanism of action at a molecular level. mdpi.com

Numerous studies have employed molecular docking to explore the potential of quinolinone-based compounds as therapeutic agents. For instance, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been docked into the active site of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. nih.govmdpi.com These studies revealed that the compounds occupy the PI3Kα binding site and form crucial interactions with key amino acid residues. nih.gov Similarly, other quinolone analogs have been investigated as inhibitors of Anaplastic Lymphoma Kinase (ALK) for lung cancer and as antibacterial agents by targeting specific bacterial enzymes. mdpi.comsemanticscholar.org

The results from docking simulations, typically expressed as a docking score, provide an estimate of the binding free energy. The detailed interaction patterns, including hydrogen bonds, hydrophobic interactions, and π-π stacking, offer a rationale for the molecule's biological activity and guide further structural modifications to enhance potency and selectivity. researchgate.netmdpi.com

| Potential Target Class | Example Protein Target | Therapeutic Area | Key Finding |

|---|---|---|---|

| Kinases | PI3Kα, ALK, EGFR | Oncology | Quinolinone derivatives can bind to the ATP-binding site, forming key hydrogen bonds and hydrophobic interactions. nih.govnih.govmdpi.com |

| Bacterial Enzymes | DNA Gyrase, S. aureus Murb protein | Antibacterial | The quinolone scaffold is a well-established pharmacophore for inhibiting bacterial DNA replication. semanticscholar.orgrasayanjournal.co.in |

| Viral Proteases | SARS-CoV-2 Mpro | Antiviral | Quinoline derivatives have shown potential to interact with conserved amino acids in the protease active site. nih.govtandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. rasayanjournal.co.in By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. neliti.com

For quinolinone and quinoline derivatives, QSAR studies have been successfully applied to guide the design of agents with enhanced antibacterial, antimycobacterial, and anticancer activities. rasayanjournal.co.innih.govnih.gov These models are built using a set of known active compounds (a training set) and a range of molecular descriptors. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), steric properties (molar refractivity), and topological indices. rasayanjournal.co.inmdpi.com

The resulting QSAR models, often developed using techniques like multiple linear regression (MLR), can highlight which structural features are most important for activity. rasayanjournal.co.innih.gov For example, a QSAR study on quinolone derivatives as antibacterial agents might reveal that lower lipophilicity and specific electronic properties negatively influence activity, guiding chemists to design compounds with optimized characteristics. rasayanjournal.co.in 3D-QSAR methods, such as CoMFA and CoMSIA, go a step further by creating 3D contour maps that visualize regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic features would be favorable or unfavorable for activity. nih.gov These models provide a powerful predictive framework for the rational design of novel this compound derivatives. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Quinolinone Derivatives

Impact of Substituent Effects on Molecular Interactions

The biological activity of quinolinone derivatives can be finely tuned by introducing various substituents onto the core structure. nih.gov Functional groups such as halogens, alkyl chains, and aromatic rings can profoundly alter a molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity. These modifications, in turn, dictate how the molecule interacts with its biological target, influences its absorption and metabolism, and ultimately determines its therapeutic efficacy.

The introduction of a chlorine atom at the 6-position of the quinolinone ring is a common strategy in the design of bioactive compounds. The chloro group is electron-withdrawing and increases the lipophilicity of the molecule. This can lead to enhanced membrane permeability and improved oral bioavailability. From an SAR perspective, the 6-chloro substitution can significantly impact binding affinity. For example, in a series of novel quinolin-2(1H)-one derivatives developed as anti-hepatitis B virus (HBV) agents, the presence of a 6-chloro substituent was a key feature of the most potent compounds. nih.gov Structure-activity relationship studies revealed that 6-chloro analogues were often the most active compounds in anticancer screenings. nih.gov This suggests that the electronic and steric properties of the chlorine atom at this specific position are crucial for favorable interactions within the target's binding pocket, potentially through halogen bonding or by favorably positioning other parts of the molecule for optimal interaction.

| Compound Modification | Observed Effect | Potential Rationale | Reference |

|---|---|---|---|

| Addition of 6-Chloro group to quinolinone scaffold | Increased anti-HBV and anticancer activity | Increases lipophilicity; potential for halogen bonding; favorable electronic and steric influence on target binding. | nih.govnih.gov |

| Substitution at C-7 on the quinolone moiety | Generally higher inhibitory activity against matrix metalloproteinases (MMPs) compared to C-5 substitution. | The position and nature of the substituent are critical for specific enzyme inhibition. | nih.gov |

| Introduction of a nitro group | Can increase cytotoxicity against cancer cell lines. | Strong electron-withdrawing effects can alter molecular interactions and reactivity. | brieflands.com |

| N-1 Substituent | Key Structural/Property Changes | Impact on SAR | Reference |

|---|---|---|---|

| -H (unsubstituted) | Acts as a hydrogen bond donor; higher polarity. | Can form critical H-bonds with target; may be susceptible to N-dealkylation if other N-substituents are present. | nih.gov |

| -CH₃ (1-Methyl group) | Blocks H-bond donation; increases lipophilicity; can introduce steric strain, especially with an 8-substituent. | Prevents unwanted H-bonds; may improve membrane permeability; steric effects can alter ring conformation and reactivity. | nih.gov |

The C-3 position of the 2-quinolinone scaffold is a highly versatile point for chemical modification and has been extensively explored in SAR studies. Introducing substituents at this position can directly impact interactions with the biological target. A wide variety of groups, from simple alkyl chains to complex aromatic and heterocyclic systems, have been introduced at C-3. For instance, in the development of anti-HBV agents, attaching a 2-hydroxyethyl group at the C-3 position of a 6-chloro-4-(2-chlorophenyl) quinolin-2(1H)-one core was a critical step in discovering highly potent compounds. nih.gov Further modifications of this side chain revealed that its length, polarity, and hydrogen-bonding capacity were key determinants of antiviral activity. Similarly, other studies have shown that introducing groups like 2-aminothiazole (B372263) or carbo-hydrazone at the C-3 position can confer potent antibacterial or antitubercular activities, respectively. brazilianjournals.com.br These findings underscore that the C-3 position often projects into a region of the target's binding site where specific interactions can be optimized to enhance potency and selectivity.

| C-3 Substituent | Target/Activity | SAR Finding | Reference |

|---|---|---|---|

| -(CH₂)₂OH (2-hydroxyethyl) | Anti-HBV | Essential for potent activity in a 6-chloro-4-aryl quinolinone series. | nih.gov |

| -I (Iodination) | Antimalarial (vs. P. falciparum) | Radical iodination at C-3 decreased the antimalarial activity of Chloroquine by at least an order of magnitude. | nih.gov |

| 2-aminothiazole | Antibacterial | Inclusion of this moiety at C-3 led to compounds with high potency against various bacterial strains. | brazilianjournals.com.br |

| Carbo-hydrazone | Antitubercular | This group at C-3 is described as a key pharmacophoric feature for antitubercular activity. | brazilianjournals.com.br |

Stereochemical Considerations and Tautomeric Forms in SAR

Beyond simple substituent effects, the three-dimensional arrangement of atoms (stereochemistry) and the existence of interconverting isomers (tautomers) are fundamental aspects of SAR. For quinolinone derivatives, the 4-hydroxy-2(1H)-one scaffold can exist in a tautomeric equilibrium between the keto (quinolin-2-one) and enol (dihydroxyquinoline) forms. researchgate.netresearchgate.net The predominant tautomer can be influenced by the solvent, pH, and the electronic nature of other substituents on the ring. This equilibrium is critically important because the two forms have different shapes, hydrogen bonding patterns, and electronic distributions, meaning they will interact differently with a biological target. The keto form, 6-chloro-4-hydroxy-1-methylquinolin-2(1H)-one, is generally favored. researchgate.net While the core scaffold of this specific compound is planar and achiral, stereochemistry becomes a vital consideration when chiral centers are introduced, often through modifications at the C-3 position. The different enantiomers or diastereomers of such a derivative can exhibit vastly different biological activities, as one stereoisomer typically has a much better geometric and electronic fit with the chiral binding site of a protein target.

Pharmacophore Elucidation and Privileged Scaffold Analysis

The repeated success of the quinoline (B57606) and quinolinone cores in drug discovery has established them as "privileged scaffolds". tandfonline.comnih.govrsc.org This concept suggests that these frameworks possess the ideal combination of rigidity, synthetic accessibility, and physicochemical properties to serve as a versatile template for developing ligands for numerous, distinct biological targets. nih.govtandfonline.com The quinolinone scaffold provides a well-defined three-dimensional structure that can be systematically decorated with functional groups to probe the binding sites of proteins. researchgate.net

Pharmacophore elucidation is the process of identifying the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's biological activity. For quinolinone derivatives, pharmacophore models often include:

An aromatic/hydrophobic region corresponding to the fused benzene (B151609) ring.

A hydrogen bond acceptor, typically the carbonyl oxygen at the C-2 position.

A hydrogen bond donor/acceptor feature at the C-4 position (from the hydroxyl group).

Specific regions for additional substituents (e.g., at C-3, C-6, or N-1) that can be tailored to fit the unique topology of a specific target. jneonatalsurg.comnih.govjneonatalsurg.com

Computational studies, such as 3D-QSAR and pharmacophore mapping, are instrumental in developing these models, which then guide the design of new derivatives with predicted improvements in activity and selectivity. nih.govrsc.orgmdpi.com

Investigation of Biological Activities and Molecular Mechanisms Research Focus

Modulation of Enzyme Activity and Specific Enzyme Inhibition Profiles

The quinolinone core structure has been shown to interact with a variety of enzymes, leading to either inhibition or modulation of their activity. The introduction of a chlorine atom at the 6-position and a methyl group at the N1-position can significantly influence this activity, conferring specificity for certain enzymatic targets.

Derivatives of the 4-hydroxy-1-methylquinolin-2(1H)-one scaffold have been evaluated for their potential to modulate the activity of acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system. In one study, various 3-(2-(secondary amino)acetyl) derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one were synthesized and subsequently evaluated for their ability to reactivate AChE after inhibition by the organophosphate chlorpyrifos. Furthermore, the broader pyranoquinoline moiety, which incorporates the quinolinone structure, is noted for its diverse biological activities, including anti-acetylcholinesterase effects. bohrium.com These findings suggest that the core scaffold of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is relevant in the context of AChE modulation, although specific inhibitory data for this exact compound is not detailed in the available research.

The quinolinone scaffold is a key structural feature in many kinase inhibitors. mdpi.comnih.gov Research into derivatives of this compound has revealed significant inhibitory activity against specific kinases involved in cancer cell proliferation and survival, such as PI3Kα and VEGFR2.

Phosphatidylinositol 3-kinase (PI3Kα): The phosphatidylinositol 3-kinase (PI3Kα) has been identified as an attractive target for the design of anticancer drugs. nih.govmdpi.com A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are derivatives of the target compound, were synthesized and evaluated for their antiproliferative activity against human colon cancer cell lines. nih.govresearchgate.net Several of these compounds demonstrated significant inhibitory effects. nih.gov For instance, induced-fit docking studies showed that these derivatives effectively occupy the PI3Kα binding site and interact with key binding residues. researchgate.net

| Compound | Modifications | IC50 (µM) vs. HCT-116 Cell Line | IC50 (µM) vs. Caco-2 Cell Line |

|---|---|---|---|

| Compound 16 | N-phenyl-3-carboxamide derivative with m-NO2 substitution | 8.9 | 37.4 |

| Compound 18 | N-phenyl-3-carboxamide derivative with o-Cl substitution | 3.3 | 50.9 |

| Compound 19 | N-phenyl-3-carboxamide derivative with m-Cl substitution | 5.3 | 17.0 |

| Compound 21 | N-phenyl-3-carboxamide derivative with p-Cl substitution | 4.9 | 18.9 |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a critical kinase in the process of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. nih.gov Studies on related quinolinone scaffolds have highlighted their potential as VEGFR-2 inhibitors. For example, novel derivatives of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one were designed and synthesized to target VEGFR2 in glioblastoma multiforme. mdpi.com Molecular docking studies confirmed strong interactions between these compounds and the VEGFR2 kinase, supporting their anti-cancer activity. mdpi.com Although direct inhibitory data for this compound against VEGFR2 is not specified, the activity of these closely related structures indicates the potential of this chemical class.

DNA Gyrase: Quinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. nih.govwikipedia.orgmdpi.com DNA gyrase is a type II topoisomerase essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. wikipedia.orgnih.gov The inhibitory action of quinolones typically involves trapping the gyrase-DNA complex, which leads to an accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death. nih.govwikipedia.org While the 4-quinolone scaffold is the most famous inhibitor, isomeric 2-quinolones have also been investigated for antibacterial properties, with the assumption that they may operate through a similar mechanism of action by targeting DNA gyrase. mdpi.com

Lanosterol 14 α-Demethylase (CYP51): Lanosterol 14 α-demethylase, a cytochrome P450 enzyme (CYP51), is a crucial enzyme in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. wikipedia.orgwikipedia.org It catalyzes the removal of the 14α-methyl group from lanosterol. wikipedia.orgnih.gov This enzyme is a key target for antifungal drugs, particularly azoles, which inhibit ergosterol production and disrupt the fungal cell membrane. wikipedia.org While an essential enzyme, there is no specific research in the provided sources linking this compound or its direct derivatives to the inhibition of Lanosterol 14 α-demethylase.

The cytochrome bc1 complex (Complex III) is a vital component of the mitochondrial electron transport chain and a validated drug target, particularly for antimalarial agents. nih.govlstmed.ac.uknih.gov Quinolones have been identified as inhibitors of this complex. lstmed.ac.ukmdpi.com Specifically, 4(1H)-quinolones featuring a 6-chloro substitution have been shown to be potent and selective inhibitors of the Plasmodium cytochrome bc1 complex. acs.org

Research has demonstrated that the 6-chloro-7-methoxy substitution pattern on the 4(1H)-quinolone's benzenoid ring confers selective inhibition of the Plasmodium enzyme over its mammalian counterpart. acs.org These compounds function by binding to the quinone reduction (Q_i) or quinol oxidation (Q_o) sites within the complex, disrupting the electron transfer process that is essential for the parasite's survival. nih.govmdpi.com Minor chemical modifications to the quinolone scaffold can influence whether the compound preferentially binds to the Q_i or Q_o site. nih.gov For example, a series of 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones showed low-nanomolar efficacy against Plasmodium strains. acs.org

Receptor Binding and Modulation (e.g., 5-HT1A Receptor Affinity)

The serotonin (B10506) 1A (5-HT1A) receptor is a key target in the central nervous system for treating disorders like anxiety and depression. nih.govnih.gov While direct binding data for this compound is limited, research on structurally similar compounds highlights the potential for this chemical class to interact with serotonin receptors. A study focusing on dual 5-HT1A and 5-HT7 receptor ligands identified a novel compound, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, which shares the 6-chloro substitution pattern. nih.gov This compound demonstrated very high affinity for the 5-HT1A receptor. nih.gov

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT1A | 0.74 nM |

This finding for a structurally related indanone suggests that the 6-chloro bicyclic core may be a valuable pharmacophore for targeting the 5-HT1A receptor. nih.gov

Interference with Cellular Processes in In Vitro Models (e.g., Tubulin Polymerization, Cell Cycle)

The quinolone scaffold has been shown to interfere with fundamental cellular processes, including microtubule dynamics and cell cycle progression, which are hallmark targets for anticancer therapies.

Tubulin Polymerization and Cell Cycle Arrest: Microtubules are dynamic polymers of tubulin that are essential for forming the mitotic spindle during cell division. oncotarget.com Compounds that interfere with tubulin polymerization can arrest cells in mitosis, leading to programmed cell death (apoptosis). oncotarget.comnih.gov A study on 2-phenyl-4-quinolone, an analogue of the core quinolinone structure, demonstrated that it inhibits tubulin polymerization. nih.gov This disruption of microtubule function led to a G2/M phase arrest of the cell cycle and subsequent apoptosis in several cancer cell lines, with IC50 values in the low micromolar range. nih.gov Similarly, other research has identified 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one, another quinolone derivative, as a promising scaffold for developing novel tubulin polymerization inhibitors that arrest cell division. rsc.org This interference with microtubule polymerization can induce cell cycle arrest in the G2/M phase, contributing to the growth inhibition of tumor cells in vitro. nih.gov

Antimicrobial Research Applications (Focus on Mechanistic Studies, e.g., Antibacterial, Antifungal, Antimalarial, Antiviral, Antitubercular, Antileishmanial)

The quinolone scaffold is a well-established and privileged structure in medicinal chemistry, known to impart a wide range of biological activities, including antibacterial, antifungal, antimalarial, antiviral, antitubercular, and antileishmanial properties. While direct antimicrobial screening data for this compound is not extensively available in the public domain, research on its derivatives, particularly those with substitutions at the C-3 position, has demonstrated significant antimicrobial potential. These studies suggest that the this compound core structure is a promising foundation for the development of novel antimicrobial agents.

Antibacterial and Antifungal Research

Research into 4-hydroxy-2-quinolone analogs has shown that the introduction of a halogen, such as chlorine at the C-6 position, can influence antimicrobial activity. A study focused on novel 4-hydroxy-2-quinolinone analogs, which utilized this compound as a starting material for synthesizing C-3 acylated derivatives, found that these subsequent compounds exhibited notable antifungal and antibacterial activities. nih.gov

Specifically, a derivative, 6-Chloro-3-decanoyl-4-hydroxy-1-methylquinolin-2(1H)-one, showed inhibitory effects against the Gram-positive bacterium Staphylococcus aureus at concentrations between 125–1000 µg/mL. nih.gov While these analogs demonstrated almost no activity against the Gram-negative bacterium Escherichia coli, their activity against S. aureus correlated with their antifungal potency. nih.gov The most significant activity was observed against the pathogenic fungus Aspergillus flavus. nih.gov For instance, a brominated analog with a nonyl side chain displayed exceptional antifungal activity, even surpassing the positive control, amphotericin B. nih.gov This suggests that the 4-hydroxy-2-quinolone framework is particularly promising for developing new antifungal treatments. nih.gov

Antimalarial, Antiviral, Antitubercular, and Antileishmanial Research

The broader class of quinoline (B57606) and quinolone derivatives has been extensively investigated for a variety of other antimicrobial applications.

Antimalarial: The quinoline core is famously present in antimalarial drugs like chloroquine. Research on 6-chloro-7-methoxy-4(1H)-quinolones has demonstrated their efficacy against multiple stages of Plasmodium, the parasite responsible for malaria. acs.org These compounds have been shown to selectively inhibit the Plasmodium cytochrome bc1 complex. acs.org

Antiviral: Quinolone derivatives have been explored as potential antiviral agents. For example, a 3-acetyl-6-chloro-2-(isopropylamino)-8-(trifluoromethyl)quinolin-4(1H)-one was identified as a lead compound active against MERS-CoV infections. nih.gov

Antitubercular: While specific data on this compound is unavailable, other quinolones have been studied for their activity against Mycobacterium tuberculosis. For instance, the alkenyl side chain of some 4-quinolones can form hydrophobic interactions with the MurE ligase enzyme in M. tuberculosis. nih.gov

Antileishmanial: The quinoline scaffold is also recognized for its antileishmanial properties. Various 2-substituted quinolines and 8-aminoquinolines have shown effectiveness against Leishmania species. nih.govnih.gov

Mechanisms of Antimicrobial Action at the Molecular Level

The precise mechanism of action for 4-hydroxy-2-quinolone compounds is still under investigation, though several potential molecular targets have been proposed. For antibacterial action, it is suggested that these compounds might not follow the same mechanism as fluoroquinolones, which famously inhibit bacterial DNA gyrase and topoisomerase IV. researchgate.net Instead, for some 4-quinolones, the enzyme MurE ligase in Mycobacterium tuberculosis has been identified as a potential binding site. nih.gov

In the context of antifungal activity, research suggests that 4-hydroxy-2-quinolone analogs may primarily target fungal-specific molecules, which would explain their often more potent activity against fungi compared to bacteria. nih.gov Studies on some derivatives indicated a bacteriostatic effect rather than a bactericidal one, meaning they inhibit bacterial growth rather than killing the bacteria outright. nih.gov

In Vitro Studies on Pathogen Growth Modulation

In vitro studies have been crucial in elucidating the antimicrobial potential of derivatives of this compound. The following table summarizes the antimicrobial activities of C-3 acylated derivatives as reported in the literature. It is important to note that these results are for the derivatives and not the parent compound itself.

| Compound | Microorganism | Activity Type | Measurement | Result | Reference |

| 6-Chloro-3-decanoyl-4-hydroxy-1-methylquinolin-2(1H)-one | Staphylococcus aureus | Antibacterial | Growth Inhibition | 125–1000 µg/mL | nih.gov |

| 6-Bromo-3-nonanoyl-4-hydroxy-1-methylquinolin-2(1H)-one | Staphylococcus aureus | Antibacterial | Growth Inhibition | 125–500 µg/mL | nih.gov |

| 6-Bromo-3-nonanoyl-4-hydroxy-1-methylquinolin-2(1H)-one | Aspergillus flavus | Antifungal | IC₅₀ | 1.05 µg/mL | nih.gov |

| Various 4-hydroxy-2-quinolone analogs | Escherichia coli | Antibacterial | Growth Inhibition | Almost no activity | nih.gov |

These in vitro findings highlight the significant impact of the type and length of the alkyl side chain at the C-3 position, as well as the nature of the substituent on the benzo-carbons of the 2-quinolone core, on the antimicrobial activities of these compounds. nih.gov

Photosynthesis Inhibition Research in Plant Models

Currently, there is no available scientific literature detailing research on the photosynthesis-inhibiting properties of this compound in plant models. The primary research focus for this compound and its derivatives has been within the realm of medicinal chemistry and antimicrobial discovery.

Advanced Research Applications of Quinolinone Compounds Non Clinical

Chemical Probes for Biological Systems

The 2(1H)-quinolone skeleton is a promising fluorophore for the development of chemical probes designed to detect biologically significant molecules. While research has not specifically detailed the use of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one as a chemical probe, derivatives of the parent 2(1H)-quinolone structure have been successfully synthesized to act as fluorescent sensors for biothiols like L-cysteine and L-glutathione. nih.gov

These probes often feature a reactive moiety, such as a malonate or dicyanovinyl group, attached to the quinolone core. The presence of biothiols triggers a reaction that alters the electronic properties of the quinolone fluorophore, resulting in a detectable change in fluorescence, such as an increase in intensity or a shift in the emission wavelength. nih.gov The substitution pattern on the quinolone ring, including methoxy (B1213986) groups, has been shown to significantly affect the spectroscopic properties of these probes, such as shifting absorption and emission wavelengths. nih.gov This suggests that the 6-chloro substituent of the target compound could likewise modulate these photophysical properties, representing a potential avenue for the future design of new chemical probes.

Scaffolds in Materials Science and Dye Chemistry (e.g., Azo Dyes)

The 6-chloro-4-hydroxyquinolin-2(1H)-one structure serves as an effective coupling component for the synthesis of novel azo dyes. researchgate.net Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). By coupling diazotized aromatic amines with the 6-chloro-4-hydroxyquinolin-2(1H)-one scaffold, researchers have created a series of new dyes with distinct spectroscopic properties. researchgate.net

The synthesis, structural characteristics, and solvatochromism (the change in color with the solvent polarity) of these dyes have been investigated. Such studies are crucial for understanding how the chemical environment affects the color and stability of the dyes, which is vital for their application in materials science, such as in textiles, polymers, and optical data storage. The quinolinone moiety acts as the core structure, with the attached azo group and its substituents determining the final color and properties of the dye. researchgate.net

| Application Area | Specific Use | Key Research Findings | Reference |

|---|---|---|---|

| Azo Dye Synthesis | Coupling component | The parent compound, 6-chloro-4-hydroxyquinoline-2(1H)-one, is used to synthesize novel azo disperse dyes by coupling with various diazotized p-substituted anilines. | researchgate.net |

| Spectroscopic Studies | Characterization of new dyes | The resulting dyes have been characterized to understand their structural, solvatochromic, and spectroscopic properties. | researchgate.net |

Drug Discovery Lead Compound Identification and Optimization

The 6-chloro-4-hydroxyquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, frequently utilized as a starting point for the identification and optimization of lead compounds in drug discovery. Its derivatives have been synthesized and evaluated for a range of potential therapeutic applications, primarily in oncology and infectious diseases.

Anticancer Research: A significant body of research has focused on derivatives of this scaffold as potential anticancer agents. Specifically, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were designed, synthesized, and tested for their ability to inhibit phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in a signaling pathway that is often dysregulated in cancer. mdpi.comnih.govdocumentsdelivered.com Several of these compounds showed potent antiproliferative activity against human colon cancer cell lines (HCT-116 and Caco-2). mdpi.comnih.gov Similarly, other 6-substituted-4-hydroxy-quinolin-2(1H)-one derivatives, including those with thiazole (B1198619) moieties, have been investigated as potential anticancer agents. vensel.org

Antimicrobial Research: In the search for new antimicrobial agents, alkyl quinolones have emerged as a promising scaffold. A study detailed the synthesis of 6-Chloro-3-decanoyl-4-hydroxy-1-methylquinolin-2(1H)-one, a direct derivative of the title compound. This analog was investigated for its antibacterial and antifungal activities, with structure-activity relationship studies indicating that substituents on the quinolinone core significantly impact antimicrobial potency. nih.gov